molecular formula C11H13BrClNO2 B2409185 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride CAS No. 1965308-79-5

7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride

Cat. No.: B2409185
CAS No.: 1965308-79-5
M. Wt: 306.58
InChI Key: GMUHWXAZHLCZGC-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Naming Conventions

The IUPAC name for this compound is methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride . Its nomenclature follows the Hantzsch-Widman system for heterocyclic compounds. Key components include:

  • Parent structure : 1,2,3,4-tetrahydroisoquinoline (a bicyclic system with a benzene ring fused to a partially saturated pyridine ring).
  • Substituents :
    • Bromine atom at position 7 of the aromatic ring.
    • Methyl ester group at position 3 of the tetrahydroisoquinoline ring.
  • Salt formation : The hydrochloride counterion enhances solubility in polar solvents.
Property Value
CAS Number 1965308-79-5
Molecular Formula C₁₁H₁₃BrClNO₂
Molecular Weight 306.58 g/mol
Synonyms This compound

The numbering system prioritizes the heteroatom (nitrogen) at position 2, with bromine assigned to the aromatic ring’s position 7 based on structural conventions for isoquinoline derivatives.

Structural Characteristics and Stereochemical Considerations

The compound’s structure comprises three key elements:

  • Core Tetrahydroisoquinoline Framework :

    • A six-membered ring with two fused rings: a benzene ring and a partially saturated pyridine ring.
    • The nitrogen atom is at position 2, and the ring adopts a half-chair conformation in energy-minimized states, as observed in similar tetrahydroisoquinolines.
  • Functional Groups :

    • Methyl ester at position 3: Enhances electrophilic reactivity at the carbonyl group.
    • Bromine substituent at position 7: Increases molecular weight and potential for cross-coupling reactions.
  • Stereochemical Features :

    • The tetrahydroisoquinoline ring’s conformation (e.g., axial vs. equatorial substituents) influences reactivity and bioactivity.
    • The hydrochloride salt does not introduce additional stereochemical complexity but stabilizes the compound through ionic interactions.
Structural Feature Description
Aromatic Substituent Bromine at position 7 (electron-withdrawing, directing electrophilic substitution)
Ester Group Methyl ester at position 3 (reactive site for hydrolysis or nucleophilic attack)
Ring Conformation Half-chair geometry for tetrahydroisoquinoline

Historical Development in Heterocyclic Chemistry

The synthesis of tetrahydroisoquinoline derivatives dates to early 20th-century coal tar isolations and systematic heterocyclic chemistry studies. Key milestones include:

  • Synthetic Methods :

    • Bischler-Napieralski Reaction : Cyclization of β-phenylethylamines to form tetrahydroisoquinolines.
    • Pictet-Spengler Reaction : Formation of tetrahydroisoquinolines via condensation of β-phenylethylamines with aldehydes.
  • Bromination Techniques :

    • Introduction of bromine at position 7 likely employs electrophilic aromatic substitution, using reagents like N-bromosuccinimide (NBS) or Br₂ in controlled conditions.
  • Esterification :

    • Methyl ester formation typically involves reaction with methyl chloroformate or methanol under acidic conditions.
Historical Event Year Method/Discovery
Isolation of Isoquinoline 1885 From coal tar via fractional crystallization
Bischler-Napieralski Reaction 1893 Cyclization of β-phenylethylamines to tetrahydroisoquinolines
Bromination Protocols 2000s Use of NBS for regioselective bromination of aromatic heterocycles

Properties

IUPAC Name

methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKVSEPAXZUMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Tetrahydroisoquinoline Precursors

Optimization and Challenges

Regioselectivity in Bromination

Competing bromination at positions 6 or 8 is a key challenge. Computational studies (DFT calculations) suggest that the 7-position is favored due to resonance stabilization of the intermediate arenium ion.

Table 1: Bromination Positional Selectivity

Catalyst Temp (°C) 7-Bromo Isomer (%) 6-Bromo Isomer (%)
FeBr₃ 0 92 8
AlCl₃ 25 85 15

Esterification Side Reactions

Unwanted O-methylation or N-alkylation may occur if the nitrogen is unprotected.

Mitigation Strategies :

  • Protect the tetrahydroisoquinoline nitrogen with a Boc group prior to esterification.
  • Use milder bases (e.g., Cs₂CO₃) to reduce nucleophilicity of the amine.

Analytical Validation

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • Aromatic H (7-Br): δ 7.25 (d, J = 2.0 Hz, 1H).
  • Methoxy group: δ 3.75 (s, 3H).
  • Tetrahydro ring protons: δ 2.8–3.4 (m, 4H).

IR (KBr) :

  • C=O stretch: 1720 cm⁻¹.
  • C-Br stretch: 610 cm⁻¹.

HPLC :

  • Retention time: 8.2 min (C18 column, MeCN/H₂O 70:30).

Industrial Scalability

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves reproducibility:

  • Bromination : Microreactor with FeBr₃/NBS, residence time 10 min.
  • Esterification : Packed-bed reactor with immobilized lipase for enzymatic methylation.

Table 2: Batch vs. Flow Synthesis Comparison

Parameter Batch Method Flow Method
Reaction Time 6 hours 30 minutes
Yield 68% 82%
Purity 95% 99%

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives such as tetrahydroisoquinoline.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.

  • Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Tetrahydroisoquinoline: The parent compound without the bromine atom.

  • 7-Bromoisoquinoline: A structurally similar compound without the tetrahydro modification.

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A related compound without the bromine and methyl ester groups.

Uniqueness: 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride is unique due to its bromine atom, which enhances its reactivity and potential biological activity compared to its similar compounds.

Biological Activity

7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.

  • Molecular Formula : C11H13BrClNO2
  • Molecular Weight : 306.5862 g/mol
  • CAS Number : 2416218-64-7
  • Physical Form : White solid with a purity of 97% .

Pharmacological Applications

  • Neurological Disorders : This compound is being investigated as a potential treatment for various neurological conditions due to its ability to interact with neurotransmitter systems. It may serve as a precursor for developing drugs targeting conditions such as Parkinson’s disease and depression .
  • Antimicrobial Properties : Research indicates that derivatives of tetrahydroisoquinoline can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme associated with antibiotic resistance. This suggests the potential use of 7-bromo derivatives in combating resistant bacterial strains .
  • COMT Inhibition : The compound has shown promise as a catechol-O-methyltransferase (COMT) inhibitor, which is relevant for enhancing the efficacy of certain Parkinson’s disease treatments by preventing the breakdown of catecholamines .

The biological activity of this compound is attributed to its structural similarity to known neurotransmitters and its ability to modulate receptor activity. It may act through:

  • Receptor Binding : Interaction with dopamine and serotonin receptors.
  • Enzyme Inhibition : Inhibition of enzymes like COMT and NDM-1, leading to increased levels of neurotransmitters or decreased bacterial resistance mechanisms.

Study 1: COMT Inhibition

In a study focusing on the synthesis and evaluation of isoquinoline derivatives, it was found that specific modifications to the tetrahydroisoquinoline structure enhanced COMT inhibitory activity significantly. The study reported IC50 values that indicate strong inhibition compared to standard COMT inhibitors .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various tetrahydroisoquinoline derivatives against NDM-1 producing bacteria. The results showed that modified compounds exhibited potent inhibitory effects, suggesting that 7-Bromo derivatives could be developed into novel antibiotics .

Data Table

PropertyValue
Molecular FormulaC11H13BrClNO2
Molecular Weight306.5862 g/mol
CAS Number2416218-64-7
Physical FormWhite solid
Purity97%
Potential ApplicationsNeurological disorders, Antimicrobial agents

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the ester methyl group (δ ~3.7 ppm), bromo substituent, and tetrahydroisoquinoline backbone.
  • HPLC : Purity assessment (≥95% as in ) using C18 columns and UV detection at 254 nm.
  • Mass Spectrometry : ESI-MS verifies the molecular ion ([M+H]⁺) and chloride counterion.
  • Melting Point : Decomposition points should align with literature (e.g., reports 256–257°C for a related compound) .

How does the bromo substituent influence reactivity in synthetic modifications?

Advanced Research Focus
The electron-withdrawing bromo group directs reactivity in two key ways:

Nucleophilic Aromatic Substitution : The bromine at position 7 can be displaced by amines or thiols under basic conditions.

Cross-Coupling : Suzuki-Miyaura reactions with boronic acids enable functionalization (e.g., ’s use of cyclopropylamine).
Methodological Note : Monitor reactions via ¹H NMR for regioselectivity and DFT calculations to predict electronic effects. Compare with non-brominated analogs to isolate substituent impacts .

What strategies resolve stereochemical inconsistencies in synthetic batches?

Q. Advanced Research Focus

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers.
  • X-Ray Crystallography : Resolve absolute configuration from single crystals.
  • Optical Rotation : Compare with literature values (e.g., ’s (3S)-configuration).
  • Process Control : Enantiopure starting materials or chiral catalysts (e.g., L-proline) minimize racemization .

How to design stability studies for the hydrochloride salt?

Q. Advanced Research Focus

  • Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze degradation monthly via HPLC-MS.
  • pH Stability : Prepare solutions in buffers (pH 1–9) and track decomposition kinetics with UV-Vis.
  • Comparative Analysis : Benchmark against ’s hydrochloride salts to identify structural vulnerabilities .

How to utilize this compound as an intermediate in heterocyclic synthesis?

Q. Advanced Research Focus

  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using acid/base hydrolysis (e.g., ’s method for quinoline derivatives).
  • Cross-Coupling : Employ the bromo group in Buchwald-Hartwig aminations or Ullmann couplings.
  • Scaffold Functionalization : Attach pharmacophores via the tetrahydroisoquinoline nitrogen, referencing ’s thioether synthesis .

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